4-(N,N-dimethylsulfamoyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide
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Overview
Description
4-(N,N-dimethylsulfamoyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide is a complex organic compound characterized by its unique chemical structure This compound features a benzamide core substituted with a dimethylsulfamoyl group and a trifluoromethylphenoxyethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N,N-dimethylsulfamoyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting an appropriate benzoyl chloride with an amine under basic conditions.
Introduction of the Dimethylsulfamoyl Group: The benzamide intermediate is then reacted with dimethylsulfamoyl chloride in the presence of a base to introduce the dimethylsulfamoyl group.
Attachment of the Trifluoromethylphenoxyethyl Moiety: The final step involves the nucleophilic substitution reaction of the intermediate with 2-(3-(trifluoromethyl)phenoxy)ethyl bromide to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(N,N-dimethylsulfamoyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfinamide or thiol.
Substitution: The trifluoromethylphenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-(N,N-dimethylsulfamoyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(N,N-dimethylsulfamoyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethylphenoxy group can enhance binding affinity to certain proteins or enzymes, while the dimethylsulfamoyl group can modulate the compound’s reactivity and stability. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(N,N-dimethylsulfamoyl)-N-(2-(3-chlorophenoxy)ethyl)benzamide
- 4-(N,N-dimethylsulfamoyl)-N-(2-(3-methylphenoxy)ethyl)benzamide
- 4-(N,N-dimethylsulfamoyl)-N-(2-(3-fluorophenoxy)ethyl)benzamide
Uniqueness
4-(N,N-dimethylsulfamoyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This can enhance the compound’s binding affinity and specificity for certain molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O4S/c1-23(2)28(25,26)16-8-6-13(7-9-16)17(24)22-10-11-27-15-5-3-4-14(12-15)18(19,20)21/h3-9,12H,10-11H2,1-2H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDNDDZLIMEHSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCOC2=CC=CC(=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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